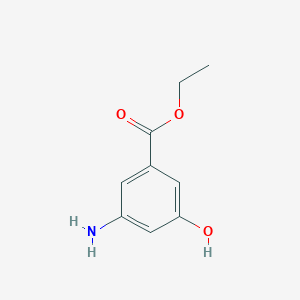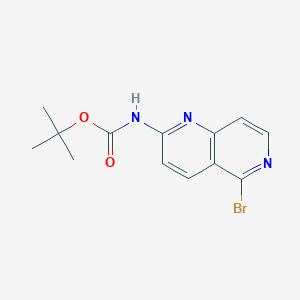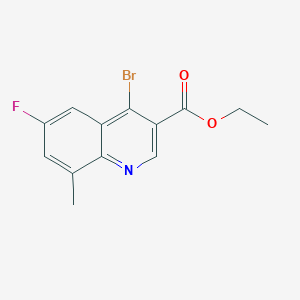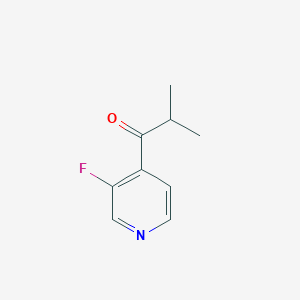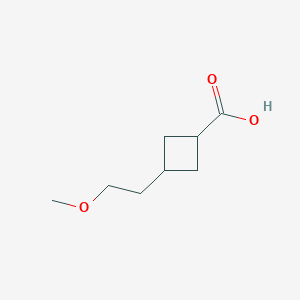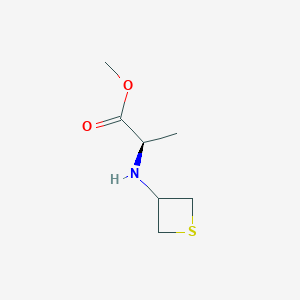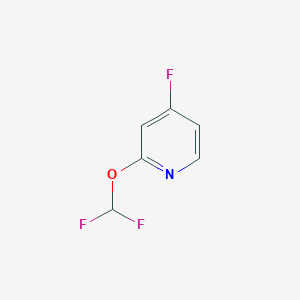
2-(Difluoromethoxy)-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. This compound, in particular, has applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-fluoropyridine with difluoromethyl ether under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-4-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
- 3-(Difluoromethoxy)-2-fluoropyridine
- 2-(Difluoromethoxy)-5-fluoropyridine
- 4-(Difluoromethoxy)-3-fluoropyridine
These compounds share similar chemical properties but differ in their specific reactivity and applications. The unique positioning of the fluorine atoms in this compound gives it distinct advantages in certain reactions and applications .
Propiedades
Fórmula molecular |
C6H4F3NO |
|---|---|
Peso molecular |
163.10 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
Clave InChI |
QDIJPXCMYMEGAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


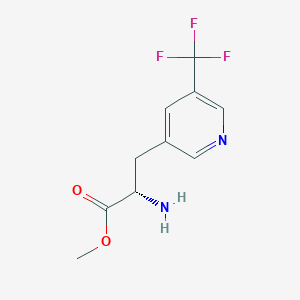
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
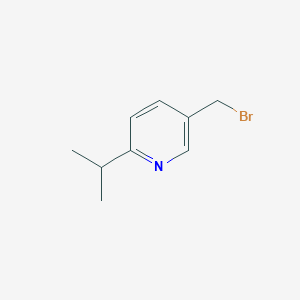

![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
